molecular formula C11H7BrN2O B8587967 6-Bromo-3-cyano-2-methoxyquinoline

6-Bromo-3-cyano-2-methoxyquinoline

Cat. No. B8587967
M. Wt: 263.09 g/mol
InChI Key: ICFYDVQIOHUFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-cyano-2-methoxyquinoline is a useful research compound. Its molecular formula is C11H7BrN2O and its molecular weight is 263.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-3-cyano-2-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-cyano-2-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Bromo-3-cyano-2-methoxyquinoline

Molecular Formula

C11H7BrN2O

Molecular Weight

263.09 g/mol

IUPAC Name

6-bromo-2-methoxyquinoline-3-carbonitrile

InChI

InChI=1S/C11H7BrN2O/c1-15-11-8(6-13)4-7-5-9(12)2-3-10(7)14-11/h2-5H,1H3

InChI Key

ICFYDVQIOHUFBH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6-bromo-2-chloro-3-cyano-quinoline (1.2 g) in methanol (30 cm3) was heated under reflux for 16 hours with sodium methoxide [made from sodium (0.116 g) and methanol (20 cm3)]. The mixture was cooled to 0° and the solid filtered to afford 6-bromo-3-cyano-2-methoxyquinoline, m.p. 172°-174°, (0.60 g).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 6-bromo-3-cyano-2-[1H]-quinolone (14.6 g) in dichloromethane (150 cm3) was stirred under nitrogen with trimethyloxonium tetrafluoroborate (10.35 g) for 2 days. A solution of 2M sodium hydroxide (100 cm3) was added and the aqueous phase was extracted with dichloromethane (3×200 cm3). The dried (MgSO4) extracts were concentrated in vacuo and the residue chromatographed on silica (Merck "MK 60.9385") eluting with hexane:ethyl acetate, 4:1, to give a solid which was recrystallised from ethyl acetate to afford 6-bromo-3-cyano-2-methoxyquinoline, m.p. 169°-172°, (1.96 g).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.35 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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